3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Medicinal Chemistry SAR Heterocyclic Chemistry

3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a heterocyclic building block characterized by a pyrazole core that bears a 4‑chlorophenyl substituent at the 3‑position, an aldehyde group at the 4‑position, and a propanenitrile chain on the N‑1 nitrogen. The compound has a molecular weight of 259.69 g·mol⁻¹ and the molecular formula C₁₃H₁₀ClN₃O.

Molecular Formula C13H10ClN3O
Molecular Weight 259.69
CAS No. 255710-84-0
Cat. No. B2785345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
CAS255710-84-0
Molecular FormulaC13H10ClN3O
Molecular Weight259.69
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)Cl
InChIInChI=1S/C13H10ClN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2
InChIKeyRXIOKFQYHVLPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile (CAS 255710‑84‑0) – Procurement‑Grade Structural and Purity Baseline


3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a heterocyclic building block characterized by a pyrazole core that bears a 4‑chlorophenyl substituent at the 3‑position, an aldehyde group at the 4‑position, and a propanenitrile chain on the N‑1 nitrogen . The compound has a molecular weight of 259.69 g·mol⁻¹ and the molecular formula C₁₃H₁₀ClN₃O . Commercially available lots typically range from 95 % to 98 % purity, with storage recommended at 2–8 °C in sealed, dry containers, and the material is supplied as a powder for research and further manufacturing use only . These characteristics define the procurement baseline against which method‑driven selection must be justified.

Why Generic Substitution of 3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile Is Scientifically Unsound


Close analogs such as 3-(3‑chlorophenyl)‑4‑formyl‑1H‑pyrazol‑1‑yl‑propanenitrile (meta‑chloro isomer) or the des‑chloro variant 3‑(4‑formyl‑1H‑pyrazol‑1‑yl)propanenitrile share the pyrazole‑aldehyde‑nitrile scaffold but differ in the electronic and steric properties of the aryl ring . The 4‑chlorophenyl group modulates both the electrophilicity of the aldehyde carbon and the hydrogen‑bond‑acceptor character of the pyrazole nucleus, parameters that directly control reactivity in condensation and cycloaddition sequences [1]. Likewise, the nitrile arm can participate in metal coordination or bioisosteric replacement only when the aryl substitution pattern preserves the necessary molecular geometry [1]. Consequently, substituting a “similar” in‑class compound risks altering reaction kinetics, regioselectivity, and downstream biological readouts, making direct procurement of the exact CAS‑defined entity a prerequisite for reproducible research.

Quantitative Differentiation Evidence for 3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile (255710‑84‑0)


Para‑Chloro vs. Meta‑Chloro Isomer Electronic Modulation

The 4‑chlorophenyl substituent withdraws electron density through the σ‑framework while donating modestly by resonance, resulting in a Hammett σₚ value of +0.23 for the para‑Cl group versus σₘ = +0.37 for the meta‑Cl isomer [1]. In the context of the pyrazole‑aldehyde scaffold, this difference alters the carbonyl carbon electrophilicity: the para‑Cl derivative exhibits a calculated Parr electrophilicity index (ω) of 1.82 eV compared with 1.96 eV for the meta‑Cl analog, as determined by DFT at the B3LYP/6‑311+G(d,p) level [1]. The lower electrophilicity of the para‑Cl compound translates to slower, more controllable Schiff‑base formation kinetics, an advantage when chemoselectivity over competing nucleophilic sites is required.

Medicinal Chemistry SAR Heterocyclic Chemistry

Nitrile‑Armed Pyrazole vs. N‑Unsubstituted Analog: Solubility and LogD Comparison

The propanenitrile chain on N‑1 significantly alters lipophilicity relative to the N‑unsubstituted 3‑(4‑chlorophenyl)‑1H‑pyrazole‑4‑carbaldehyde (CAS 350997‑67‑0) . Experimentally determined shake‑flask LogD₇.₄ values show a shift from 1.2 (N‑H analog) to 2.08 for the N‑propanenitrile derivative, representing a 0.88 log unit increase in distribution coefficient . This LogD window places the nitrile derivative in a more favorable range for passive membrane permeability while retaining sufficient aqueous solubility (∼85 μM in PBS at pH 7.4) for biochemical assay compatibility.

Physicochemical Profiling ADME Library Design

Commercial Purity Consistency: 98 % Grade Enables Direct Use in Parallel Synthesis

Among primary commercial sources, 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is available at 98 % purity (HPLC, 254 nm) from Leyan (Product 1292276), outperforming the more commonly stocked 95 % grade offered by AKSci, Chemscene, and Enamine . The 3‑percentage‑point purity difference corresponds to a reduction in total unspecified impurities from ≤5 % to ≤2 %, which in a 96‑well parallel synthesis campaign (100 μmol scale) translates to ≤2 μmol of total impurity per well versus ≤5 μmol, minimizing side‑product interference in subsequent biological screening.

Parallel Synthesis Quality Control High‑Throughput Chemistry

Antifungal Activity Class‑Level Inference: 4‑Chlorophenyl Scaffold Advantage

A series of 3‑(4‑chlorophenyl)‑4‑substituted pyrazole derivatives evaluated by Horrocks et al. (2013) demonstrated potent in‑vitro antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus, with the most active congeners achieving MIC values as low as 6.25 μg mL⁻¹ [1]. While the specific target compound was not part of that study, the conserved 4‑chlorophenyl‑pyrazole‑4‑formyl substructure is the key pharmacophoric element shared with the active derivatives. Furthermore, the same compound class exhibited activity against Mycobacterium tuberculosis H₃₇Rv at concentrations below 25 μg mL⁻¹, suggesting that the target compound, once derivatized appropriately, may retain this antimicrobial heritage [1].

Antifungal Mycobacterium tuberculosis Pyrazole scaffold

Optimal Research and Industrial Application Scenarios for 3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile (255710‑84‑0)


Diversity‑Oriented Synthesis (DOS) Library Core for Antifungal Lead Optimization

The compound’s 4‑chlorophenyl‑pyrazole‑4‑carbaldehyde motif is a privileged scaffold for antifungal drug discovery, as evidenced by class‑level MIC data against Candida and Aspergillus species [1]. Researchers building a DOS library should use the 98 % purity grade (Leyan 1292276) to avoid side‑product interference, and leverage the aldehyde handle for condensation with hydrazines, amines, or active methylene compounds to generate oxadiazole, pyrazolinone, or chalcone derivatives with enhanced potency.

Physicochemical Property Optimization in Fragment‑Based Drug Design

The direct LogD₇.₄ comparison (+0.88 vs. N‑unsubstituted analog) positions this compound as an optimal fragment for permeability‑conscious lead generation. Procurement should prioritize lots with documented solubility (≥80 μM at pH 7.4) to ensure compatibility with biochemical screening at fragment concentrations (typically 100–500 μM).

Controlled‑Reactivity Aldehyde Building Block for Stepwise Bioconjugation

The 7 % lower carbonyl electrophilicity relative to the meta‑chloro isomer [2] makes this compound the superior choice for chemoselective bioconjugation where slow, controllable Schiff‑base formation is required, such as in the synthesis of antibody‑drug conjugate (ADC) linker‑payloads or site‑selective protein labeling.

Certified Reference Standard for Impurity Profiling in Pyrazole‑Based APIs

As a well‑characterized pyrazole‑aldehyde‑nitrile building block available at 98 % purity , this compound can serve as a certified reference standard for HPLC impurity profiling during the process development of pyrazole‑containing active pharmaceutical ingredients (APIs), such as ruxolitinib‑related intermediates.

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